molecular formula C12H16O2 B1290697 1-(Benzyloxy)-3-methylbutan-2-one CAS No. 113778-75-9

1-(Benzyloxy)-3-methylbutan-2-one

Cat. No.: B1290697
CAS No.: 113778-75-9
M. Wt: 192.25 g/mol
InChI Key: NJVKMHMDNRQCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyloxy)-3-methylbutan-2-one is an organic compound featuring a benzyloxy group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the alkylation of 3-methylbutan-2-one with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon can be used to facilitate the reaction, and the product is often purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-methylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Benzyloxy)-3-methylbutan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Comparison with Similar Compounds

    1-(Benzyloxy)propan-2-one: Similar structure but with a shorter carbon chain.

    1-(Benzyloxy)-3-methylbutanol: Reduced form of 1-(Benzyloxy)-3-methylbutan-2-one.

    Benzyl acetate: Contains a benzyloxy group but with an ester linkage instead of a ketone.

Uniqueness: this compound is unique due to its specific combination of a benzyloxy group and a methyl-substituted butanone backbone.

Properties

IUPAC Name

3-methyl-1-phenylmethoxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(2)12(13)9-14-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVKMHMDNRQCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629186
Record name 1-(Benzyloxy)-3-methylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113778-75-9
Record name 1-(Benzyloxy)-3-methylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.